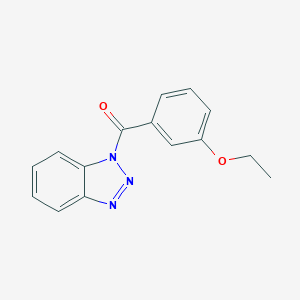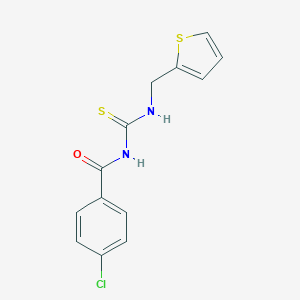
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide, also known as DADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DADMA is a derivative of acetamide and contains allyl and dimethylphenoxy groups.
科学研究应用
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in cancer treatment. In material science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its ability to form self-assembled monolayers on gold surfaces. In environmental science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been investigated for its potential use in wastewater treatment.
作用机制
The mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, it is believed that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide acts as a covalent modifier of proteins, specifically cysteine residues. This modification can lead to changes in protein function and activity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells. In animal studies, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide.
实验室实验的优点和局限性
One advantage of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its ease of synthesis. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can be synthesized with high yields using a straightforward process. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its potential toxicity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to be toxic to certain cell lines at high concentrations. Therefore, caution should be taken when using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments.
未来方向
There are several future directions for the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. One direction is the investigation of its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential applications in the treatment of inflammatory and painful conditions. Another direction is the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide's potential use in cancer treatment. Further studies are needed to fully understand the anticancer properties of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential use in combination with other anticancer agents. Additionally, the potential use of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in material science and environmental science should be further investigated.
合成方法
The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction of 3,4-dimethylphenol with allyl bromide in the presence of sodium hydride to form 2-(3,4-dimethylphenoxy)propene. This intermediate is then reacted with N,N-dimethylacetamide in the presence of sodium hydride to form N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is a straightforward process and can be achieved with high yields.
属性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C16H21NO2/c1-5-9-17(10-6-2)16(18)12-19-15-8-7-13(3)14(4)11-15/h5-8,11H,1-2,9-10,12H2,3-4H3 |
InChI 键 |
ZKZNAVZFMHKNNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)

![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)


![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)